molecular formula C14H12BrFO2 B14771252 4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene

4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene

Cat. No.: B14771252
M. Wt: 311.15 g/mol
InChI Key: BLTMSNDSLYTEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C14H12BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the benzyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 4-Bromo-1-fluoro-2-methoxybenzene
  • 2-Bromo-4-fluoro-1-methoxybenzene
  • 1-Bromo-4-fluoro-2-methoxybenzene

Comparison: 4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene is unique due to the presence of the methoxybenzyl group, which can influence its reactivity and interactions compared to similar compounds. This structural difference can lead to variations in its chemical behavior and applications.

Properties

Molecular Formula

C14H12BrFO2

Molecular Weight

311.15 g/mol

IUPAC Name

4-bromo-1-fluoro-2-[(2-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C14H12BrFO2/c1-17-13-5-3-2-4-10(13)9-18-14-8-11(15)6-7-12(14)16/h2-8H,9H2,1H3

InChI Key

BLTMSNDSLYTEJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=C(C=CC(=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.